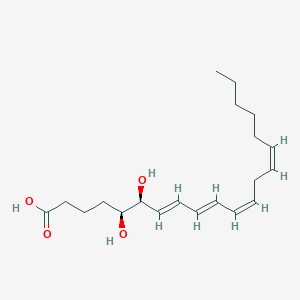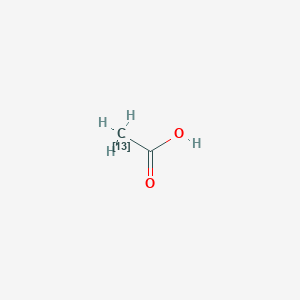
(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such ruthenium complexes typically involves the reaction of bis(phosphine) ruthenium alkylidene precursors with free N-heterocyclic carbenes (NHCs) or their adducts. The synthesis process is often designed to produce complexes that are highly active in olefin metathesis catalysts. The structure and activity of these complexes can vary significantly based on the ligands and the synthesis route employed (Trnka et al., 2003).
Molecular Structure Analysis
The molecular structure of these ruthenium complexes is characterized by features such as trans-dichloro isomers and various ligands, including tricyclohexylphosphine. These structural elements contribute to the complexes' activity and stability. The NMR spectroscopic and structural features are crucial for understanding their reactivity and catalytic properties (Pump et al., 2015).
Chemical Reactions and Properties
Ruthenium complexes, including (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride, are renowned for their role in olefin metathesis. This reaction is a widely used method in organic synthesis, allowing for the construction of carbon-carbon bonds. These complexes serve as efficient catalysts, with variations in their chemical properties influencing their reactivity and selectivity in different metathesis reactions (Alexander et al., 2016).
Physical Properties Analysis
The physical properties of these ruthenium complexes, such as solubility, melting point, and stability, are dictated by their molecular structure. The presence of different ligands and the ruthenium center's oxidation state play a significant role in determining these physical characteristics. These properties are essential for practical applications, especially in catalysis, where solubility and thermal stability are critical factors (Clavier & Nolan, 2007).
Aplicaciones Científicas De Investigación
Ring Closing Metathesis
- Scientific Field: Organic Chemistry
- Application Summary: This compound is a highly active, air-stable catalyst used for the ring-closing metathesis of dienes . Metathesis is a popular method in organic synthesis for the formation of certain types of carbon-carbon bonds.
- Results or Outcomes: The outcome of the reaction is the formation of a new cyclic compound, with the double bonds rearranged through the metathesis process .
Cross-Metathesis Reactions
- Scientific Field: Petrochemical and Biodiesel Industries
- Application Summary: This compound is used as a catalyst in cross-metathesis reactions, which are fundamental in the petrochemical and biodiesel industries .
- Results or Outcomes: The result is a mixture of products where the alkene groups have been redistributed among the starting materials .
Safety And Hazards
The compound is labeled with the warning hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264, P280, P302 + P352, P337 + P313, P305 + P351 + P338, P362 + P364, and P332 + P313, which advise on measures to take for personal protection, what to do in case of contact with skin or eyes, and what to do if skin irritation occurs .
Propiedades
IUPAC Name |
dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C15H10.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h2*16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAFZWUWHHFWOK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H76Cl2P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride | |
CAS RN |
250220-36-1 |
Source


|
| Record name | (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(IV) Dichloride Tetrahydrofuran Adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloro-(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)
![Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B32262.png)











